molecular formula C13H6N4O9 B015925 2,2',4,4'-Tetranitrobenzophenone CAS No. 71535-97-2

2,2',4,4'-Tetranitrobenzophenone

Cat. No. B015925
CAS RN: 71535-97-2
M. Wt: 362.21 g/mol
InChI Key: FAFWLBOSKDZHKI-UHFFFAOYSA-N
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Description

2,2',4,4'-Tetranitrobenzophenone (TNB) is a nitrogen-containing aromatic compound with an ortho-nitro group. It is a pale yellow crystalline solid with a melting point of 125°C. TNB is a versatile molecule that has been used in many different applications, such as organic synthesis, pharmaceuticals, and explosives. In the laboratory, TNB is used as a reagent for the synthesis of various compounds, and as a catalyst in various reactions. In addition, TNB can be used as an initiator for the production of high explosives.

Scientific Research Applications

Nonlinear Optical Applications

2,2’,4,4’-Tetrahydroxybenzophenone single crystals, which are structurally similar to 2,2’,4,4’-Tetranitrobenzophenone, have been grown for nonlinear optical applications . These crystals have been found to have good transmittance in the visible regions, making them useful for frequency conversion of high-power lasers, optical data storage, and high-speed optical communication systems .

Microelectronics

The low dielectric constant (εr) materials, such as 2,2’,4,4’-Tetrahydroxybenzophenone, are widely used in multi-level interconnects in the microelectronics industry . Lowering the interlayer dielectric (ILD) value reduces the RC detain, power consumption, and crosstalk between nearby interconnects .

Medical Applications

Materials with good biological properties, like 2,2’,4,4’-Tetrahydroxybenzophenone, are used for medical applications . However, the specific medical applications of 2,2’,4,4’-Tetranitrobenzophenone are not mentioned in the source.

Environmental Remediation

2,2’,4,4’-Tetrabrominated diphenyl ether (BDE-47), a compound similar to 2,2’,4,4’-Tetranitrobenzophenone, has been studied for its degradation by enriched cultures originated from an agricultural soil . This research provides a scientific basis for the risk assessment and bioremediation of BDE-47 in a contaminated environment .

Study of Transgenerational Effects

The effects of 2,2’,4,4’-Tetrabrominated diphenyl ether (BDE47) and lead (Pb) on Caenorhabditis elegans were studied with two sequential arrangements . One arrangement was first exposure to BDE47 and then to Pb (or vice versa) in one generation .

properties

IUPAC Name

bis(2,4-dinitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N4O9/c18-13(9-3-1-7(14(19)20)5-11(9)16(23)24)10-4-2-8(15(21)22)6-12(10)17(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFWLBOSKDZHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282907
Record name 2,2',4,4'-Tetranitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4'-Tetranitrobenzophenone

CAS RN

71535-97-2
Record name NSC48920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC28668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2',4,4'-Tetranitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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